molecular formula C20H18N4O4S B2450616 N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide CAS No. 952997-72-7

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2450616
CAS RN: 952997-72-7
M. Wt: 410.45
InChI Key: ZBRYODBSEALVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide, also known as MIBS, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MIBS belongs to the class of sulfonamide compounds and has been studied for its anti-cancer properties.

Scientific Research Applications

Central Nervous System Activity

Research on compounds structurally related to N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide has shown significant activity in the central nervous system. For instance, studies have found that these compounds have the ability to displace [3H]diazepam from rat brain membrane preparations, which suggests potential interactions with central nervous system receptors. Some compounds within this category demonstrated notable efficacy, such as one with an IC50 value of 9.8 nM, indicating strong binding affinity (Barlin, Davies, Ireland, & Zhang, 1992). Additionally, the presence of certain substituents, like methylenedioxy groups, was found to enhance activity, while others like polymethoxy or dimethyl substituents were generally detrimental (Barlin, Davies, Davis, & Harrison, 1994).

Potential for Benzodiazepine Receptor Interaction

Several synthesized compounds in the imidazo[1,2-b]pyridazine class, related to this compound, have shown the capacity to interact with benzodiazepine receptors. This is indicated by their ability to displace [3H]diazepam from rat brain membranes, a characteristic that points to potential therapeutic applications in areas where benzodiazepine receptors play a crucial role. Some compounds exhibited IC50 values as low as 1 nM, signifying a high affinity for these receptors (Barlin et al., 1989).

Biochemical Evaluation

A related study focusing on the synthesis and bioactivity of similar compounds, such as 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, reveals their potential in cytotoxicity and tumor-specificity, along with inhibition of carbonic anhydrase. This suggests possible applications in cancer research and treatment, highlighting the diverse potential of compounds within this chemical family (Gul et al., 2016).

properties

IUPAC Name

N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-27-18-9-8-14(17-13-24-19(21-17)10-11-20(22-24)28-2)12-16(18)23-29(25,26)15-6-4-3-5-7-15/h3-13,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRYODBSEALVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.